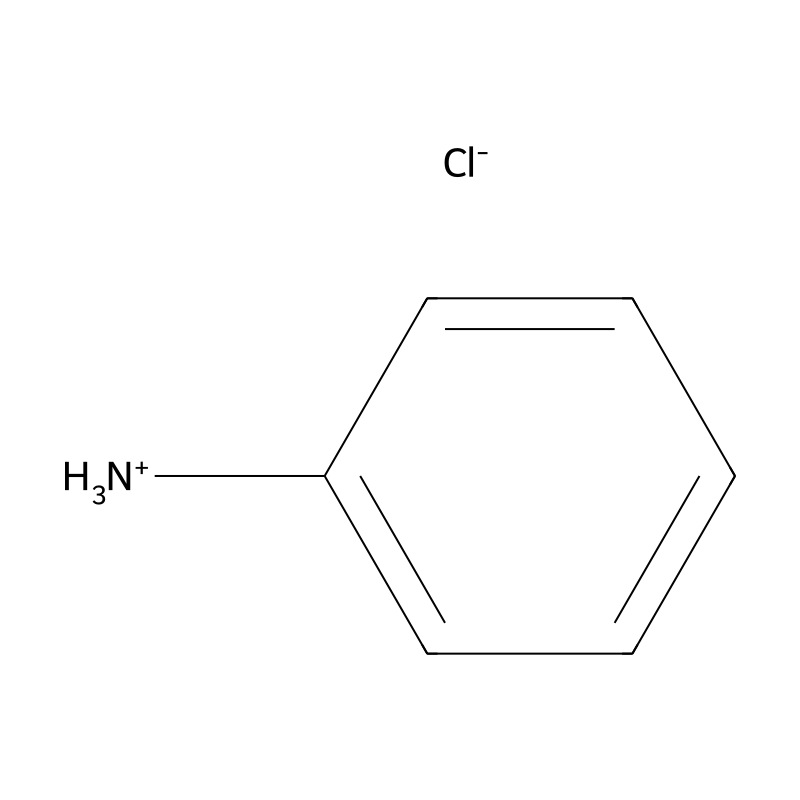

Aniline hydrochloride

C6H8ClN

C6H7N . HCl

C6H8ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H8ClN

C6H7N . HCl

C6H8ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 107

Synonyms

Canonical SMILES

Aniline hydrochloride, with the chemical formula C₆H₈ClN, is an organic compound formed from aniline and hydrochloric acid. It appears as a white to greenish crystalline solid and is known for its strong, unpleasant odor reminiscent of rotten fish. Aniline itself is a primary aromatic amine, characterized by a benzene ring attached to an amino group. Aniline hydrochloride is primarily used as a precursor in the manufacture of dyes, pharmaceuticals, and other industrial chemicals .

Toxicity

Aniline hydrochloride is toxic if inhaled, ingested, or absorbed through the skin. Exposure can cause symptoms like headache, dizziness, cyanosis (blueing of the skin), convulsions, and coma.

Flammability

Combustible and releases toxic fumes upon burning.

Reactivity

Reacts violently with oxidizing agents, posing a fire and explosion hazard.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling aniline hydrochloride.

- Ensure proper ventilation in the workplace.

- Store the compound in a cool, dry, and well-ventilated place away from incompatible chemicals.

DNA Damage and Repair Studies:

- Aniline hydrochloride was utilized in the investigation of DNA base excision repair (BER) pathways following aniline exposure in rats. This study explored the activation of specific DNA glycosylases, enzymes responsible for removing damaged DNA bases, by aniline. Researchers used aniline hydrochloride to induce controlled exposure and then analyze the activity of Nei-like DNA glycosylases (NEIL1/2) and 8-oxoguanine glycosylase 1 (OGG1) in rat spleen tissue [1].

Source

Material Synthesis:

- Research has explored the use of aniline hydrochloride in the preparation of polyaniline coated poly(styrene-co-styrene sulfonate) nanoparticles. These nanoparticles hold potential applications in various fields, including drug delivery and biosensors. The study utilized aniline hydrochloride as a precursor for the synthesis of polyaniline, a conducting polymer [1].

Source

- Formation of Anilinium Chloride: The reaction between aniline and hydrochloric acid yields anilinium chloride, which is soluble in water and forms the basis for further reactions such as diazotization.

- Diazotization: Aniline hydrochloride can react with sodium nitrite in acidic conditions to form benzene diazonium chloride, a key intermediate in dye synthesis.

- Decomposition: When heated or exposed to strong acids, aniline hydrochloride can decompose, releasing toxic fumes such as nitrogen oxides and aniline .

Aniline hydrochloride exhibits several biological effects:

- Toxicity: It is classified as toxic upon ingestion and can irritate skin and eyes. Prolonged exposure may lead to methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues .

- Carcinogenic Potential: Aniline and its derivatives are considered potential carcinogens based on animal studies, although the relevance to human health remains uncertain .

The synthesis of aniline hydrochloride typically involves the following methods:

- Direct Reaction: Mixing aniline with concentrated hydrochloric acid results in the formation of anilinium chloride.

- Diazotization Reaction: In industrial settings, aniline hydrochloride is often produced as an intermediate in the synthesis of azo dyes through diazotization reactions involving sodium nitrite .

- Crystallization: The compound can be purified through recrystallization from water or alcohol solutions .

Aniline hydrochloride is utilized in various applications:

- Dye Manufacturing: It serves as a precursor for azo dyes and other colorants used in textiles and printing inks.

- Pharmaceuticals: It is involved in the synthesis of various pharmaceutical compounds.

- Chemical Intermediates: It acts as a building block for numerous organic compounds in chemical synthesis .

Studies on the interactions of aniline hydrochloride focus on its reactivity with other chemicals:

- Reactivity with Nitrites: The interaction with nitrous acid leads to diazonium salts, which are crucial for dye production.

- Toxicological Studies: Research has shown that exposure can lead to significant health risks, including respiratory issues and skin irritation .

Aniline hydrochloride shares similarities with several compounds, which include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Aniline | C₆H₅NH₂ | Aromatic amine; precursor to dyes |

| Benzylamine | C₇H₉N | Aliphatic amine; used in pharmaceuticals |

| N,N-Dimethylaniline | C₉H₁₃N | Tertiary amine; used in dye synthesis |

| Phenethylamine | C₈H₁₁N | Biogenic amine; neurotransmitter precursor |

Uniqueness of Aniline Hydrochloride

Aniline hydrochloride is unique due to its specific role as a salt form of aniline that enhances its solubility and reactivity in industrial processes, particularly in dye manufacturing. Its toxicity profile also distinguishes it from other similar compounds, necessitating careful handling and storage practices .

Conventional Acid-Base Preparation Methods

The conventional preparation of aniline hydrochloride relies on fundamental acid-base chemistry principles, where aniline acts as a base and reacts with hydrochloric acid to form the corresponding salt [1]. The most straightforward method involves the direct addition of concentrated hydrochloric acid to aniline under controlled conditions [2]. This approach typically employs equimolar quantities of both reactants, though a slight excess of hydrochloric acid is often used to ensure complete conversion and prevent contamination with unreacted aniline [3].

The classical laboratory preparation method involves mixing 75 grams of aniline with 80 milliliters of concentrated hydrochloric acid in an evaporating dish, followed by evaporation to dryness [1]. The resulting aniline hydrochloride requires drying in an oven at temperatures between 110 and 120 degrees Celsius before use [1]. This method produces high-purity crystals suitable for laboratory applications.

An alternative ice-cooled preparation technique has been developed for enhanced product quality [20]. This method involves mixing equimolar amounts of previously distilled aniline and hydrochloric acid under constant stirring in a round flask cooled with ice and water [20]. As the solution cools, aniline hydrochloride salt crystals begin to form spontaneously [20]. The salt is subsequently collected using a separation funnel, washed with anhydrous ethyl ether, and dried in an oven at 50 degrees Celsius [20].

The mechanism underlying these conventional preparations follows a simple protonation reaction where the amino group of aniline accepts a proton from hydrochloric acid [15]. This process occurs rapidly at room temperature and produces an immediate color change as the acid is added [2]. The formation of vapor during the reaction is attributed to the gaseous phase interaction between hydrochloric acid and aniline, similar to the neutralization of ammonia with acids [2].

| Method | Aniline Amount | Hydrochloric Acid Type/Amount | Temperature | Product Form | Yield/Purity |

|---|---|---|---|---|---|

| Direct addition | 18 g | 22 mL 10M hydrochloric acid | Room temp | Salt crystals | High [2] |

| Evaporation method | 75 g | 80 mL conc. hydrochloric acid | 110-120°C drying | Dried crystals | High purity [1] |

| Ice-cooled preparation | Equimolar | Conc. hydrochloric acid | 0°C initial | White crystals | High [20] |

| Reflux method | 5 mL | Acetic acid/hydrochloric acid | Reflux | Acetanilide derivative | Good [6] |

| Industrial scale | Variable | Conc. hydrochloric acid | Ambient to 100°C | Industrial grade | Commercial grade [17] |

Gas-Phase Reactions of Aniline Vapor with Hydrogen Chloride

Gas-phase synthesis represents a significant advancement in aniline hydrochloride preparation, offering superior product quality and industrial scalability [3] [9]. This method involves the reaction of aniline vapor with hydrogen chloride gas at elevated temperatures, typically above 250 degrees Celsius [9]. The process was first documented in detail through patent literature, which demonstrated that excellent quality aniline hydrochloride could be produced by contacting anhydrous aniline vapor with anhydrous hydrogen chloride gas at temperatures exceeding 250 degrees Celsius [22].

The gas-phase reaction mechanism involves the direct contact of reactants in the vapor state, eliminating the complications associated with liquid-phase interactions [22]. Aniline vapor is generated by passing aniline through a vessel maintained at temperatures between 210 and 230 degrees Celsius [22]. The resulting vapor is then introduced into a mixing chamber where it contacts hydrogen chloride gas at controlled rates to maintain specific temperature zones [22].

Experimental data from patent studies reveal that during a two-hour period, 186 parts of aniline vapor and 290 parts of hydrogen chloride gas can be processed through the reaction zone [22]. The product obtained consists of finely divided pure white crystals of aniline hydrochloride collected at atmospheric pressure [22]. Chemical analysis of the product shows 71.78% aniline content and 27.27% chlorine content, closely matching theoretical values [22].

The gas-phase method offers several advantages over conventional liquid-phase preparations [22]. At temperatures below 260 degrees Celsius, the reaction product remains largely liquid, which upon cooling solidifies into hard cakes that are dark colored and of inferior quality [22]. These lower-temperature products present handling difficulties in large-scale operations, requiring breaking and grinding operations to achieve finely divided form [22]. Additionally, the liquid or pasty reaction products formed at lower temperatures tend to occlude free aniline, resulting in impure products that cannot readily achieve desirable chemical purity [22].

The optimal temperature range for gas-phase synthesis falls between 260 and 300 degrees Celsius, with the more specific range of 260 to 270 degrees Celsius providing particularly desirable results [22]. Higher temperatures up to 460 degrees Celsius have been successfully employed, producing very pure products while facilitating collection at greater distances from the reaction zone [22].

Temperature Effects on Product Formation and Quality

Temperature plays a critical role in determining both the quality and physical characteristics of aniline hydrochloride products [22] [24]. Systematic studies have established clear relationships between reaction temperature and product properties, providing essential guidance for optimizing synthesis conditions.

At temperatures below 260 degrees Celsius, aniline hydrochloride formation results in predominantly liquid products due to the compound's boiling point of 245 degrees Celsius [22]. These low-temperature conditions produce materials that are typically dark colored and of inferior quality compared to higher-temperature syntheses [22]. The liquid nature of these products creates significant handling challenges in commercial operations, necessitating additional processing steps for proper product recovery [22].

| Temperature Range (°C) | Aniline Content (%) | Chlorine Content (%) | Melting Point (°C) | Product Quality | Contact Zone (inches) |

|---|---|---|---|---|---|

| 260-270 | 71.78 | 27.27 | 197.5-197.8 | Pure white crystals | Not specified [22] |

| 352-360 | 71.70 | 27.50 | 197.3-197.6 | Similar to Example I | ~0.5 [22] |

| 300 | 71.75 | 27.38 | 198.0-198.4 | Fine white crystalline | Not specified [22] |

| 415-425 | 71.81 | 27.37 | 197.8-198.2 | Finely divided fluffy white | ~0.5 [22] |

| 450-460 | 71.22 | 27.29 | 197.2-197.7 | Fine white crystalline | <0.75 [22] |

The optimal temperature window of 260 to 300 degrees Celsius consistently produces high-quality crystalline products with compositions closely matching theoretical values [22]. Within this range, products exhibit aniline contents between 71.70% and 71.81%, which compare favorably with the theoretical content of 71.85% [22]. Chlorine contents range from 27.27% to 27.50%, closely approaching the theoretical value of 27.38% [22].

Elevated temperatures up to 460 degrees Celsius have been successfully employed without significant degradation in product quality [22]. However, the upper temperature limit appears to be governed primarily by the purity requirements of the intended application [22]. At extremely high temperatures approaching 500 to 550 degrees Celsius, some quality degradation may occur, though the specific mechanisms and extent of this degradation require further investigation [22].

Temperature effects extend beyond simple product composition to influence physical characteristics and handling properties [22]. Higher reaction temperatures facilitate the formation of finely divided, fluffy white crystals that are easier to collect and process compared to the hard cakes formed at lower temperatures [22]. The improved physical form obtained at elevated temperatures significantly enhances the commercial viability of the gas-phase synthesis approach [22].

For industrial applications requiring sustained aniline yields at elevated temperatures, specialized catalyst systems have been developed [24]. Studies on palladium-supported alumina catalysts demonstrate that careful temperature control enables optimization of aniline selectivity while maintaining high conversion rates [24]. These investigations reveal that reaction testing over temperature ranges of 60 to 180 degrees Celsius can achieve effectively complete nitrobenzene conversion with distinct selectivity profiles depending on catalyst loading [24].

Industrial-Scale Synthesis Approaches

Industrial production of aniline hydrochloride employs several distinct methodologies, each optimized for specific operational requirements and product specifications [16] [17]. The selection of industrial synthesis approach depends on factors including raw material availability, energy costs, environmental considerations, and desired product purity levels.

The traditional iron reduction method represents the oldest form of industrial aniline hydrochloride manufacture [19]. This process involves the reduction of nitrobenzene with iron turnings and water in the presence of small amounts of hydrochloric acid [19]. While this method has largely been superseded by more economical approaches, it continues to find application in specialized circumstances where the valuable iron oxide pigments produced as byproducts provide additional economic value [19].

Modern catalytic gas-phase hydrogenation processes offer superior efficiency and selectivity for industrial aniline production [19]. These processes can be implemented using either fixed-bed or fluidized-bed reactor configurations [19]. Leading industrial approaches include systems operating with nickel sulfide catalysts at temperatures between 300 and 475 degrees Celsius in fixed-bed arrangements [19]. The selectivity to aniline exceeds 99% in these systems, though catalytic activity gradually decreases due to carbon deposition [19]. Catalyst regeneration is accomplished through air treatment at 250 to 350 degrees Celsius followed by hydrogen treatment [19].

Alternative industrial catalyst systems include copper on pumice, copper-manganese-iron catalysts with various metal modifications, and copper-chromium systems [19]. Each system offers distinct advantages in terms of selectivity, operating conditions, and catalyst longevity [19]. The choice of catalyst system significantly influences overall process economics and environmental impact.

Fluidized-bed catalytic hydrogenation represents another major industrial approach, utilized in processes developed by major chemical manufacturers [19]. These systems typically employ catalysts consisting of copper, chromium, barium, and zinc oxides supported on silica [19]. Operating conditions involve temperatures of 270 to 290 degrees Celsius and pressures of 1 to 5 bar in the presence of large hydrogen excesses [19]. The hydrogen to nitrobenzene ratio is typically maintained at approximately 9:1 [19].

| Approach | Catalyst/Reducing Agent | Temperature Range (°C) | Pressure | Selectivity (%) | Industrial Viability |

|---|---|---|---|---|---|

| Gas-phase hydrogenation | Palladium/Alumina | 100-180 | Atmospheric | 97 | High [24] |

| Liquid-phase reduction | Tin/Hydrochloric acid | Ambient-100 | Atmospheric | Variable | Traditional [8] |

| Direct amination | Hydroxylamine | Room temp | Atmospheric | 90 | Emerging [18] |

| Catalytic reduction | Nickel/Copper catalysts | 270-290 | 1-5 bar | >99 | Current standard [19] |

| Iron reduction | Iron/Hydrochloric acid | Ambient-100 | Atmospheric | Variable | Historical [19] |

Emerging industrial approaches focus on direct amination processes that avoid the traditional two-step nitration and reduction sequence [16] [18]. These methods typically employ hydroxylamine as the amination reagent in combination with specialized catalyst systems [18]. Direct amination with hydroxylamine hydrochloride as the amine source can achieve up to 90% yield of aniline with high selectivity using vanadate catalysts with iron oxide co-catalysts [18].

The economic evaluation of industrial processes considers multiple factors including raw material costs, energy requirements, catalyst expenses, and waste treatment obligations [16]. Process designs incorporating direct amination show promise for improved atom efficiency compared to traditional methods, though economic returns remain challenging due to relatively low return on investment and extended payback periods [16].

Heat recovery represents a critical consideration in industrial-scale operations [24]. Modern process designs increasingly emphasize enhanced heat recovery capabilities to improve overall energy efficiency [24]. This focus on heat integration requires careful attention to temperature effects and catalyst performance at elevated operating conditions [24].

Comparative Analysis of Synthesis Methods

A comprehensive evaluation of aniline hydrochloride synthesis methods reveals distinct advantages and limitations for each approach, enabling informed selection based on specific application requirements [1] [22] [24]. The comparison encompasses factors including product quality, operational complexity, economic considerations, and scalability potential.

Conventional acid-base preparation methods offer simplicity and reliability for laboratory-scale applications [1] [20]. These approaches require minimal specialized equipment and can be implemented with standard laboratory glassware [1]. Product purity is generally high, and the reaction proceeds rapidly at ambient temperatures [20]. However, these methods are limited in scalability and may present handling challenges when working with large quantities of concentrated acids [1].

Gas-phase synthesis methods demonstrate superior performance for industrial applications requiring high-quality products [22]. The elimination of liquid-phase complications results in more consistent product characteristics and easier downstream processing [22]. Temperature control enables optimization of both product quality and physical form, facilitating automated handling systems [22]. The primary disadvantages include higher energy requirements for vapor generation and the need for specialized high-temperature equipment resistant to corrosive conditions [22].

Industrial catalytic approaches provide the highest efficiency and selectivity for large-scale production [19] [24]. Modern catalyst systems achieve selectivities exceeding 99% while operating under relatively mild conditions [19]. These methods offer excellent integration with existing petrochemical infrastructure and established supply chains [19]. However, catalyst costs and regeneration requirements add complexity to operational planning [24].

| Synthesis Parameter | Optimal Range | Effect on Purity | Effect on Yield | Commercial Impact |

|---|---|---|---|---|

| Temperature | 260-300°C | Critical | High | Major [22] |

| Hydrochloric acid excess | 10-20% excess | Important | High | Major [1] |

| Contact time | 1-2 hours | Moderate | Medium | Moderate [22] |

| Pressure | Atmospheric | Minor | Low | Minor [22] |

| Moisture content | <1% | Important | Medium | Major [22] |

| Cooling rate | Controlled | Moderate | Medium | Moderate [20] |

Emerging direct amination methods show promise for addressing atom efficiency concerns inherent in traditional approaches [18]. These methods potentially eliminate the need for nitrobenzene as an intermediate, reducing overall process complexity and environmental impact [18]. Current limitations include lower yields compared to established methods and the need for specialized hydroxylamine production infrastructure [16].

The economic analysis reveals that traditional methods remain competitive for applications where established infrastructure can be leveraged [17]. However, the total cost of ownership increasingly favors advanced catalytic approaches that offer superior selectivity and reduced waste generation [24]. Energy costs represent a significant consideration, particularly for high-temperature gas-phase methods [22].

Environmental considerations increasingly influence method selection, with regulatory frameworks favoring approaches that minimize waste generation and toxic byproducts [16]. Direct amination methods show particular promise in this regard, though economic viability remains dependent on continued development of cost-effective hydroxylamine production [16].

Quality requirements also drive method selection, with applications demanding exceptional purity levels favoring gas-phase synthesis approaches [22]. The consistent production of high-quality crystalline products makes these methods particularly attractive for pharmaceutical and specialty chemical applications [22]. Conversely, applications with more moderate purity requirements may find conventional acid-base methods adequately suited to their needs [1].

Physical Description

White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS]

HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

245 °C

Flash Point

193 °C o.c.

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.46

Density

1.22 g/cm³

Appearance

Melting Point

196-202 °C

UNII

Related CAS

89183-45-9

94750-31-9

142-04-1

62-53-3 (Parent)

GHS Hazard Statements

H301 (98.04%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (98.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (98.04%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (98.04%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (98.04%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard